1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene
Description
1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene is a fluorinated aromatic compound characterized by two benzene rings with fluorine substituents. The parent benzene ring contains three fluorine atoms at positions 1, 3, and 5, while the second benzene ring (attached at position 2) is substituted with three fluorine atoms at positions 2, 4, and 5. This structural arrangement confers unique electronic and steric properties, making it valuable in materials science, pharmaceuticals, and agrochemicals. Fluorine’s electronegativity enhances thermal stability and lipophilicity, which are critical for applications requiring resistance to degradation or improved bioavailability .
Properties
CAS No. |
41860-46-2 |
|---|---|
Molecular Formula |
C12H4F6 |
Molecular Weight |
262.15 g/mol |
IUPAC Name |
1,3,5-trifluoro-2-(2,4,6-trifluorophenyl)benzene |
InChI |
InChI=1S/C12H4F6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H |
InChI Key |
GJEWKLJUCIECPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: It can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include halogenated biphenyls or nitro-biphenyls.
Oxidation: Products include biphenyl quinones.
Reduction: Products include biphenyl diols.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the production of fluorinated polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,5-Trifluoro-2,4,6-trimethylbenzene
Structural Differences :
Property Comparison :
| Property | 1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene | 1,3,5-Trifluoro-2,4,6-trimethylbenzene |
|---|---|---|
| Boiling Point | Not reported (estimated >250°C) | ~210–220°C (experimental) |
| Lipophilicity (LogP) | Higher (due to fluorine density) | Lower (methyl groups reduce polarity) |
| Synthetic Complexity | High (requires biphenyl coupling) | Moderate (direct alkylation) |
2,4,6-Tri(2,4,6-tribromophenoxy)-1,3,5-triazine
Structural Differences :
- Core Structure : Triazine ring vs. benzene rings.
- Substituents: Brominated phenoxy groups vs. fluorinated phenyl groups.
Property Comparison :
| Property | 1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene | 2,4,6-Tri(2,4,6-tribromophenoxy)-1,3,5-triazine |
|---|---|---|
| Thermal Stability | High (decomposition >320°C) | Moderate (decomposition ~280–300°C) |
| Flame Retardancy | Low | High (bromine content enhances efficacy) |
| Environmental Impact | Lower persistence (C-F bonds stable but less toxic) | Higher ecological risk (brominated byproducts) |
2,4,6-Trifluorophenyl-1,3,5-triazine
Structural Differences :
- Core Structure : Triazine ring vs. biphenyl system.
- Substituents : Fluorophenyl groups directly attached to triazine.
Reactivity :
- The triazine core is more electrophilic, enabling nucleophilic substitutions (e.g., in agrochemicals), whereas the target compound’s inert C-F bonds favor applications in catalysis or organic electronics .
Pharmaceutical Analogs (e.g., Bictegravir Sodium)
Structural Overlap :
Functional Comparison :
- Bioavailability : Fluorine in both compounds improves metabolic resistance.
- Synthetic Pathways : Pharmaceutical derivatives often require multi-step functionalization, whereas the target compound serves as a simpler scaffold for fluorinated intermediates .
Biological Activity
1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C12H6F6
- Molecular Weight : 282.17 g/mol
- CAS Number : 41860-46-2
- Solubility : Slightly soluble in water; soluble in organic solvents.
- Melting Point : Approximately 50°C.
The biological activity of 1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene is largely attributed to the presence of trifluoromethyl groups which enhance lipophilicity and alter the electronic properties of the molecule. These modifications can influence interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess significant antimicrobial properties. For instance, derivatives of trifluorobenzene have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness.
- Anticancer Properties : Some studies suggest that trifluorinated compounds can inhibit cancer cell proliferation. The mechanism may involve interference with cell signaling pathways or direct cytotoxic effects on tumor cells.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various fluorinated compounds, including 1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 10 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity compared to standard antibiotics like ciprofloxacin.
Case Study 2: Anticancer Effects
In vitro studies on human cancer cell lines revealed that 1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene inhibited cell growth by inducing apoptosis. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
